molecular formula C3H6ClNO2 B11924397 (R)-3-Aminooxetan-2-one hydrochloride

(R)-3-Aminooxetan-2-one hydrochloride

Cat. No.: B11924397
M. Wt: 123.54 g/mol
InChI Key: OSFNAIQDSZTNPX-HSHFZTNMSA-N
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Description

®-3-Aminooxetan-2-one hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its oxetane ring, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminooxetan-2-one hydrochloride typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-3-Aminooxetan-2-one hydrochloride involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The use of catalysts and solvents that facilitate the cyclization and substitution reactions is also crucial.

Types of Reactions:

    Oxidation: ®-3-Aminooxetan-2-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidized Derivatives:

    Reduced Derivatives: These products result from the addition of hydrogen atoms.

    Substituted Derivatives: These products are formed by replacing the amino group with other functional groups.

Scientific Research Applications

®-3-Aminooxetan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Aminooxetan-2-one hydrochloride involves its interaction with specific molecular targets. The oxetane ring and amino group play crucial roles in its binding to these targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate
  • SCH-23390 hydrochloride

Comparison:

  • Structural Differences: ®-3-Aminooxetan-2-one hydrochloride has an oxetane ring, while the similar compounds have different ring structures.
  • Chemical Properties: The presence of the oxetane ring imparts unique reactivity to ®-3-Aminooxetan-2-one hydrochloride.
  • Biological Activity: The differences in structure lead to variations in biological activity and potential applications.

Properties

Molecular Formula

C3H6ClNO2

Molecular Weight

123.54 g/mol

IUPAC Name

(3R)-3-aminooxetan-2-one;hydrochloride

InChI

InChI=1S/C3H5NO2.ClH/c4-2-1-6-3(2)5;/h2H,1,4H2;1H/t2-;/m1./s1

InChI Key

OSFNAIQDSZTNPX-HSHFZTNMSA-N

Isomeric SMILES

C1[C@H](C(=O)O1)N.Cl

Canonical SMILES

C1C(C(=O)O1)N.Cl

Origin of Product

United States

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